molecular formula C9H21NO B13647613 1-Amino-2,4-dimethylheptan-3-ol

1-Amino-2,4-dimethylheptan-3-ol

Cat. No.: B13647613
M. Wt: 159.27 g/mol
InChI Key: MCZMWRPWBIFNEW-UHFFFAOYSA-N
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Description

1-Amino-2,4-dimethylheptan-3-ol is an organic compound with the molecular formula C9H21NO It is a chiral molecule with a hydroxyl group and an amino group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,4-dimethylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2,4-dimethylheptan-3-one, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine derivative. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), can also be employed to achieve the reduction of the ketone to the desired amino alcohol.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,4-dimethylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: 2,4-Dimethylheptan-3-one or 2,4-dimethylheptanal.

    Reduction: 1-Amino-2,4-dimethylheptane.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Amino-2,4-dimethylheptan-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2,4-dimethylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylheptan-3-ol
  • 1-Amino-2,4-dimethylhexan-3-ol
  • 1-Amino-2,4-dimethylheptane

Uniqueness

1-Amino-2,4-dimethylheptan-3-ol is unique due to its specific substitution pattern on the heptane backbone, which imparts distinct chemical and physical properties. Its chiral nature also makes it valuable in applications requiring enantiomerically pure compounds.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-2,4-dimethylheptan-3-ol

InChI

InChI=1S/C9H21NO/c1-4-5-7(2)9(11)8(3)6-10/h7-9,11H,4-6,10H2,1-3H3

InChI Key

MCZMWRPWBIFNEW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(C)CN)O

Origin of Product

United States

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